Ethyl 2-vinyloxazole-4-carboxylate

Description

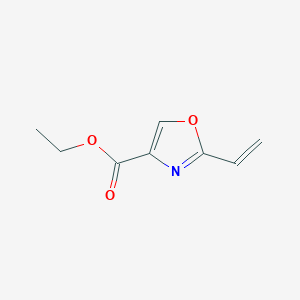

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethenyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-3-7-9-6(5-12-7)8(10)11-4-2/h3,5H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZCFRYMZBTWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462219 | |

| Record name | Ethyl 2-vinyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460081-24-7 | |

| Record name | Ethyl 2-vinyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-vinyloxazole-4-carboxylate: A Comprehensive Physicochemical Profile for the Research Scientist

Introduction

Ethyl 2-vinyloxazole-4-carboxylate is a heterocyclic compound of emerging interest within medicinal chemistry and materials science. Its unique molecular architecture, featuring a vinyloxazole core, presents a versatile scaffold for the synthesis of novel chemical entities. This guide provides a detailed examination of the physicochemical properties of Ethyl 2-vinyloxazole-4-carboxylate, offering a foundational resource for researchers engaged in its study and application.

Chemical Identity and Structure

The fundamental identity of any chemical compound lies in its structure and nomenclature. Ethyl 2-vinyloxazole-4-carboxylate is systematically identified by its IUPAC name and can be represented by various chemical identifiers.

-

Molecular Formula: C8H9NO3

-

Molecular Weight: 167.16 g/mol

-

Canonical SMILES: C=CC1=NC(=C(O1)C(=O)OCC)

-

InChI Key: InChI=1S/C8H9NO3/c1-3-7-9-6(5-11-7)8(10)12-4-2/h3,5H,1,4H2,2H3

The structure, characterized by an ethyl ester group at the 4-position and a vinyl group at the 2-position of the oxazole ring, is the primary determinant of its chemical behavior and physical properties.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from reaction kinetics to bioavailability.

Physical State and Appearance

At standard temperature and pressure, Ethyl 2-vinyloxazole-4-carboxylate is a solid.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.99 (s, 1H), 6.55 (dd, J = 17.6, 11.2 Hz, 1H), 6.25 (d, J = 17.6 Hz, 1H), 5.75 (d, J = 11.2 Hz, 1H), 4.38 (q, J = 7.1 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H).

-

Synthesis and Reactivity

While a comprehensive review of all synthetic routes is beyond the scope of this guide, a general understanding of its formation provides context for its reactivity. The vinyloxazole moiety is a key functional group, susceptible to a range of chemical transformations. The vinyl group can participate in addition reactions, while the ester can be hydrolyzed or transesterified. The oxazole ring itself can undergo various cycloaddition reactions.

Potential Applications in Research and Development

The structural motifs present in Ethyl 2-vinyloxazole-4-carboxylate suggest its potential utility in several areas of chemical and pharmaceutical research. The vinyloxazole core is a known pharmacophore in various biologically active molecules. Furthermore, the vinyl group offers a handle for polymerization, indicating potential applications in materials science.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of Ethyl 2-vinyloxazole-4-carboxylate.

-

Storage: It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Handling: Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed.

References

-

¹H NMR Spectrum for Ethyl 2-vinyloxazole-4-carboxylate. Good Scents Company. [Link]

An In-Depth Technical Guide to Ethyl 2-Vinyloxazole-4-carboxylate (CAS No. 460081-24-7): Synthesis, Reactivity, and Applications in Drug Discovery

The oxazole heterocycle is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its presence in potent agents such as the antitumor phorboxazoles and the cytotoxic disorazoles underscores the importance of developing versatile synthetic methodologies for its incorporation into complex molecular architectures.[1] Ethyl 2-vinyloxazole-4-carboxylate (CAS No. 460081-24-7) has emerged as a valuable and reactive building block for this purpose. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and its utility as a synthetic intermediate in drug discovery, tailored for researchers and professionals in the field.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical and spectroscopic data for Ethyl 2-vinyloxazole-4-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 460081-24-7 | , |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Appearance | White to brown solid, or colorless to brown liquid | |

| Storage | 2-8°C Refrigerator | |

| Purity | ≥95% | |

| ¹³C NMR (CDCl₃) | δ 162, 144, 135 (oxazole ring); δ 125, 123 (vinyl group) | |

| Mass Spec (EI-HRMS) | M⁺ calculated for C₈H₉NO₃: m/z 167.0582, Found: m/z 167.0579 |

Note: Data on melting and boiling points are not consistently reported in the literature.

Synthesis of Ethyl 2-Vinyloxazole-4-carboxylate

The primary route to this compound is a robust one-step synthesis via a Hantzsch-Panek condensation, followed by dehydration.[1] This method offers a good yield from readily available starting materials. A recent patent also describes a palladium-catalyzed vinylation as an alternative route.[2]

This procedure involves the reaction of ethyl bromopyruvate with acrylamide, followed by treatment with trifluoroacetic anhydride.[1]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve acrylamide in a compatible solvent.

-

Addition of Ethyl Bromopyruvate: Add ethyl bromopyruvate to the solution. The reaction mixture is typically heated (e.g., 55-60°C) for an extended period (e.g., 15 hours). Additional ethyl bromopyruvate may be added to drive the reaction to completion.

-

Workup: After cooling to room temperature, filter the mixture to remove any solid impurities. Concentrate the filtrate under reduced pressure.

-

Dehydration: Immediately dissolve the crude residue in tetrahydrofuran (THF) and cool to 0°C. Add trifluoroacetic anhydride to the solution.

-

Final Steps: Allow the solution to warm to room temperature and stir overnight. The crude product can then be purified by column chromatography.

Caption: Synthetic workflow for Ethyl 2-vinyloxazole-4-carboxylate.

A method described in a recent patent involves the palladium-catalyzed coupling of ethyl 2-chlorooxazole-4-carboxylate with potassium vinyltrifluoroborate.[2]

Experimental Protocol:

-

Reaction Mixture: Combine ethyl 2-chlorooxazole-4-carboxylate, potassium vinyltrifluoroborate, K₃PO₄, and PdCl₂(dppf) in a mixture of dioxane and water.

-

Degassing: Degas the mixture and backfill with nitrogen three times.

-

Reaction: Heat the mixture to 80°C for 12 hours.

-

Purification: After cooling, filter the mixture and concentrate the filtrate. Purify the residue using flash silica gel chromatography to yield the final product.[2]

Chemical Reactivity and Synthetic Utility

Ethyl 2-vinyloxazole-4-carboxylate is a versatile intermediate due to the reactivity of its vinyl group. It readily participates in addition reactions, cycloadditions, and transition metal-catalyzed cross-coupling reactions.[1]

The vinyl moiety can undergo addition reactions. For instance, the addition of HBr proceeds with high regioselectivity to yield the corresponding 2-(2-bromoethyl)oxazole.[1] This intermediate can be further functionalized; for example, reaction with sodium nitrite produces the 2-(2'-nitroethyl)oxazole derivative.[1]

The vinyl group can act as a dienophile in Diels-Alder reactions. For example, it reacts with tetraphenylcyclopentadienone to give the corresponding bicyclo[2.2.1]hept-2-en-7-one adduct.[1]

The compound is also amenable to Heck coupling reactions, further expanding its synthetic utility for carbon-carbon bond formation.[1]

Caption: Reactivity profile of Ethyl 2-vinyloxazole-4-carboxylate.

Applications in Drug Discovery and Natural Product Synthesis

The 2,4-disubstituted oxazole motif is a key feature in many biologically active compounds.[1] Ethyl 2-vinyloxazole-4-carboxylate serves as a valuable precursor for introducing this functionality.

A notable application is in the synthesis of IL4I1 (Interleukin-4-Induced-1) inhibitors. A recent patent discloses a synthetic route where Ethyl 2-vinyloxazole-4-carboxylate is first reduced to ethyl 2-ethyloxazole-4-carboxylate, which is then further elaborated to generate the final inhibitor scaffold.[2] This highlights the compound's direct relevance in the development of novel therapeutics.

While the primary literature reviewed does not detail a complete total synthesis of a specific natural product starting from this exact compound, its reactivity profile makes it an appealing starting point for the synthesis of complex oxazole-containing natural products.[1]

Handling and Storage

Ethyl 2-vinyloxazole-4-carboxylate has a tendency to polymerize if stored for extended periods.[1] Therefore, it is recommended to store it in a refrigerator at 2-8°C.[3] As with all laboratory chemicals, appropriate personal protective equipment should be used when handling this compound.

Conclusion

Ethyl 2-vinyloxazole-4-carboxylate is a synthetically valuable building block that provides a straightforward entry into the world of 2,4-disubstituted oxazoles. Its ease of preparation and versatile reactivity make it a powerful tool for medicinal chemists and researchers in drug discovery. The demonstrated use of this compound in the synthesis of IL4I1 inhibitors is a testament to its practical utility in the development of new therapeutic agents. Future applications in the total synthesis of complex natural products are anticipated.

References

-

Ahmed, F., & Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 33(15), 2685-2693. [Link]

-

Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). Ethyl 2-vinyloxazole-4-carboxylate. Retrieved from [Link]

-

American Elements. (n.d.). Ethyl 2-Vinyloxazole-4-carboxylate. Retrieved from [Link]

-

ChemSrc. (n.d.). Ethyl 2-vinyloxazole-4-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2025085347A1 - Il4i1 inhibitors and uses thereof.

Sources

One-step synthesis of "Ethyl 2-vinyloxazole-4-carboxylate"

An In-Depth Technical Guide to the One-Step Synthesis of Ethyl 2-Vinyloxazole-4-carboxylate

Abstract

The 2,4-disubstituted oxazole ring is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. The introduction of a vinyl group at the 2-position, as in Ethyl 2-vinyloxazole-4-carboxylate, creates a versatile synthetic handle for further molecular elaboration through reactions such as Heck coupling and cycloadditions. This guide provides a comprehensive, in-depth protocol for the efficient one-step synthesis of Ethyl 2-vinyloxazole-4-carboxylate via the dehydration of its secondary alcohol precursor, Ethyl 2-(1-hydroxyethyl)oxazole-4-carboxylate. We delve into the mechanistic rationale, reagent selection, and provide a field-tested, step-by-step experimental procedure designed for reproducibility and scalability.

Introduction: Strategic Importance of the Vinyloxazole Scaffold

The Oxazole Moiety in Medicinal Chemistry

The oxazole ring is a cornerstone in the architecture of many complex natural products exhibiting potent biological activity. Its presence in compounds like the streptogramin A antibiotics, the potent antitumor phorboxazoles, and the cytotoxic disorazoles underscores its importance as a pharmacophore.[1] The synthesis of functionalized oxazoles, therefore, remains a topic of significant interest in medicinal and process chemistry.[2][3][4][5][6]

Ethyl 2-Vinyloxazole-4-carboxylate: A Versatile Building Block

The title compound, Ethyl 2-vinyloxazole-4-carboxylate, is a particularly valuable synthetic intermediate.[1][7] The vinyl group serves as a reactive dienophile and a substrate for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of complex carbon skeletons.[8][9] The ethyl ester at the 4-position provides an additional site for modification, such as hydrolysis and subsequent amide bond formation. The challenge lies in creating the vinyl group without compromising the sensitive oxazole ring.

Synthetic Rationale: Dehydration as the Key Transformation

The most direct and efficient method to synthesize Ethyl 2-vinyloxazole-4-carboxylate is through the dehydration of its stable and readily accessible alcohol precursor, Ethyl 2-(1-hydroxyethyl)oxazole-4-carboxylate.[1][7] This transformation, while conceptually simple, requires careful selection of reagents to avoid harsh conditions that could lead to side reactions or degradation of the heterocyclic core.

The Dehydration Step: Mechanism and Reagent Selection

The conversion of a secondary alcohol to an alkene is a classic transformation in organic synthesis.[10][11] However, the choice of dehydrating agent is critical to the success of this specific synthesis.

Mechanistic Considerations: Avoiding Harsh Conditions

Traditional acid-catalyzed dehydration proceeds via an E1 or E2 mechanism.[12] The E1 pathway, common for secondary and tertiary alcohols, involves the formation of a carbocation intermediate after protonation of the hydroxyl group.[12] This is often problematic, as the high temperatures and strong acids required (e.g., concentrated H₂SO₄ or H₃PO₄) can lead to undesired side reactions, including rearrangement and degradation of the acid-sensitive oxazole nucleus.[10][11]

The Burgess Reagent: A Superior Choice for Selective Dehydration

To circumvent these issues, a mild and selective dehydrating agent is required. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is the ideal choice for this transformation.[13][14]

Causality Behind Reagent Choice:

-

Mildness: The Burgess reagent operates under neutral and often low-temperature conditions, preserving the integrity of the oxazole ring and ester functionality.[14]

-

Selectivity: It is highly effective for the dehydration of secondary and tertiary alcohols, which is precisely the nature of our precursor.[13][15] Primary alcohols react poorly, which is not a concern here.[13][15]

-

Mechanism: The reaction proceeds through an intramolecular syn-elimination (Eᵢ) pathway via a stable sulfamate ester intermediate.[13][14] This concerted mechanism avoids the formation of discrete carbocation intermediates, thus preventing skeletal rearrangements and ensuring a clean conversion to the desired vinyl product.[16]

Visualized Reaction Mechanism

The mechanism for the Burgess reagent-mediated dehydration is a well-established Eᵢ process.

Caption: The Eᵢ mechanism for alcohol dehydration using the Burgess reagent.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility. The successful synthesis of the target molecule relies on adherence to the described stoichiometry and conditions. This procedure is adapted from the work of Ahmed and Donaldson.[1]

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |

| Ethyl 2-(1-hydroxyethyl)oxazole-4-carboxylate | 187439-50-5 | 185.17 | 1.0 | 1.0 |

| Burgess Reagent | 29684-56-8 | 238.28 | 1.2 | 1.2 |

| Anhydrous Benzene (or Toluene) | 71-43-2 | 78.11 | ~10 mL | Solvent |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | Workup |

| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | - | Workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying |

| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | - | Purification |

| Hexanes/Ethyl Acetate | - | - | - | Eluent |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 2-(1-hydroxyethyl)oxazole-4-carboxylate (1.0 mmol).

-

Solvent Addition: Add anhydrous benzene or toluene (~10 mL) to dissolve the starting material.

-

Reagent Addition: Add the Burgess reagent (1.2 mmol, 1.2 equiv) to the solution in one portion at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C for benzene) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Quenching and Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (~20 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a hexanes/ethyl acetate gradient (e.g., starting from 9:1) to afford the pure Ethyl 2-vinyloxazole-4-carboxylate as a colorless oil.

Summary of Key Synthetic Parameters

| Parameter | Value / Condition | Rationale |

| Stoichiometry | 1.2 equivalents of Burgess Reagent | Ensures complete consumption of the starting alcohol. |

| Solvent | Anhydrous Benzene or Toluene | Aprotic, non-polar solvent that facilitates the reaction at an appropriate reflux temperature. |

| Temperature | Reflux (~80 °C) | Provides the necessary thermal energy for the Eᵢ elimination step. |

| Reaction Time | 30-60 minutes | The reaction is typically rapid; monitor by TLC to avoid potential side reactions from prolonged heating. |

| Workup | Aqueous NaHCO₃ wash | Removes any acidic byproducts from the decomposition of the Burgess reagent. |

| Expected Yield | >85% | The reaction is highly efficient and clean. |

Experimental Workflow Visualization

The overall process from starting material to purified product can be visualized as a clear, logical progression.

Caption: High-level workflow for the synthesis and purification.

Field Insights and Troubleshooting

-

Moisture Sensitivity: The Burgess reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere to prevent reagent decomposition and achieve optimal yields.

-

Solvent Choice: While benzene is effective, toluene is a common and less hazardous alternative that can be used interchangeably.

-

Incomplete Reaction: If TLC analysis shows significant remaining starting material after 1 hour, a small additional portion of the Burgess reagent (0.2 equiv) can be added. This typically indicates some reagent decomposition due to trace moisture.

-

Purification: The product is a relatively non-polar oil. Careful column chromatography is essential to separate it from non-polar byproducts derived from the reagent.

Conclusion

This guide has detailed a robust and highly efficient one-step synthesis of Ethyl 2-vinyloxazole-4-carboxylate. By leveraging the mild and selective nature of the Burgess reagent, the dehydration of the corresponding alcohol precursor proceeds cleanly and in high yield, avoiding the pitfalls of classical acid-catalyzed methods. The provided protocol, grounded in established literature and sound mechanistic principles, offers researchers a reliable method to access this valuable synthetic building block for applications in drug discovery and complex molecule synthesis.

References

-

Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

-

ChemSynthesis. (2025). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. Available at: [Link]

-

Murai, K., et al. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters. Available at: [Link]

-

Chemistry LibreTexts. (2023). Alkenes from Dehydration of Alcohols. Available at: [Link]

-

Wikipedia. (n.d.). Burgess reagent. Available at: [Link]

-

Royal Society of Chemistry. (2022). Chemistry of 2-vinylindoles: synthesis and applications. Available at: [Link]

-

Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Available at: [Link]

-

Ahmed, F., & Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Taylor & Francis Online. Available at: [Link]

-

Chemguide. (n.d.). The Dehydration of Alcohols. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

-

Ward, D. J., et al. (2023). Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. Royal Society of Chemistry. Available at: [Link]

- Google Patents. (n.d.). RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.

-

Organic Chemistry Portal. (2006). Synthesis of 2-Vinylic Indoles and Derivatives via a Pd-Catalyzed Tandem Coupling Reaction. Available at: [Link]

-

Ahmed, F., & Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 33(15), 2685-2693. Available at: [Link]

-

Sci-Hub. (2011). 2-Ethyl-1H-imidazole-4-carboxylate monohydrate. Available at: [Link]

-

Bakulev, V. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 5-vinlyloxazolidinones 2 from vinylaziridines. Available at: [Link]

-

Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Available at: [Link]

-

Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. Available at: [Link]

-

Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. Available at: [Link]

-

Anovitz, L. M., & Cole, D. R. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry. Available at: [Link]

-

National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available at: [Link]

-

Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Available at: [Link]

-

ResearchGate. (n.d.). Metal-free synthesis of 2-fluoroalkyloxazoles via PIDA-mediated.... Available at: [Link]

-

Khapli, S., Dey, S., & Mal, D. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science. Available at: [Link]

-

International Union of Crystallography. (n.d.). 2-[1-(4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-yl)ethylidene]hydrazin-1-ylidene}ethyl). Available at: [Link]

-

UKEssays. (2018). Burgess and Martin Dehydrating Reagents. Available at: [Link]

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. jsynthchem.com [jsynthchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,3-Oxazole synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Chemistry of 2-vinylindoles: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 2-Vinylic Indoles and Derivatives via a Pd-Catalyzed Tandem Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 13. Burgess reagent - Wikipedia [en.wikipedia.org]

- 14. journal.iisc.ac.in [journal.iisc.ac.in]

- 15. Burgess, a mild selective dehydrating reagent [en.highfine.com]

- 16. ukessays.com [ukessays.com]

Reactivity of the vinyl group in "Ethyl 2-vinyloxazole-4-carboxylate"

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in Ethyl 2-Vinyloxazole-4-carboxylate

Abstract

Ethyl 2-vinyloxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a 2,4-disubstituted oxazole core, is a common motif in numerous biologically active natural products and pharmaceuticals.[1][2] The synthetic utility of this molecule is largely defined by the reactivity of its vinyl group. This guide provides a comprehensive exploration of the vinyl group's chemical behavior, detailing its participation in key organic transformations including cycloadditions, conjugate additions, oxidative cleavage, and catalytic hydrogenation. We present field-proven insights into reaction mechanisms, detailed experimental protocols, and the strategic application of this versatile building block for the development of complex molecular architectures.

Introduction: A Versatile Heterocyclic Synthon

The 1,3-oxazole ring is a privileged scaffold in drug discovery, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2][3] Its presence in potent natural products like the phorboxazoles and disorazoles underscores its importance.[1] Ethyl 2-vinyloxazole-4-carboxylate emerges as a particularly useful synthon, offering a stable, functionalized core that can be elaborated through reactions of its vinyl substituent.[1][4]

The electronic character of the molecule is key to understanding its reactivity. The oxazole ring, together with the C4-carboxylate group, acts as an electron-withdrawing system. This conjugation polarizes the vinyl group, rendering the terminal carbon (Cβ) electrophilic and activating the alkene for a variety of transformations. This guide will dissect the principal reaction pathways stemming from this electronic activation.

Synthesis of Ethyl 2-vinyloxazole-4-carboxylate

The compound can be prepared in a straightforward, one-step synthesis from readily available starting materials.[1] This accessibility is crucial for its widespread application in research and development.

Synthetic Workflow Diagram

Caption: One-step synthesis of the title compound.

Experimental Protocol: Hantzch-Panek Condensation[1]

-

Reaction Setup: To a solution of ethyl bromopyruvate and acrylamide in a suitable aprotic solvent (e.g., dichloromethane), initiate the Hantzch-Panek condensation.

-

Cyclization/Dehydration: Add trifluoroacetic anhydride dropwise to the reaction mixture at 0 °C. The trifluoroacetic anhydride serves as a powerful dehydrating agent to facilitate the formation of the oxazole ring.

-

Workup: After stirring for a specified time, the reaction is quenched with a saturated sodium bicarbonate solution.

-

Purification: The crude product is extracted with an organic solvent, dried over sodium sulfate, and concentrated under reduced pressure. Purification via column chromatography on silica gel yields the pure Ethyl 2-vinyloxazole-4-carboxylate.

Note: The compound has a noted tendency to polymerize, and appropriate handling, such as storage at low temperatures and the potential use of inhibitors for long-term storage, is recommended.[1]

Core Reactivity of the Vinyl Group

The electronically "activated" nature of the vinyl group makes it a versatile handle for a wide range of chemical transformations.

Cycloaddition Reactions: The Diels-Alder Reaction

As an electron-deficient alkene, the vinyl group of Ethyl 2-vinyloxazole-4-carboxylate is an excellent dienophile for normal electron-demand Diels-Alder reactions.[5][6][7] This [4+2] cycloaddition provides a powerful method for constructing substituted cyclohexene rings, which are valuable scaffolds in medicinal chemistry.[8]

Caption: General mechanism of the Diels-Alder reaction.

Representative Protocol: Lewis Acid-Promoted Diels-Alder Reaction [8]

-

Reactant Preparation: Dissolve Ethyl 2-vinyloxazole-4-carboxylate (1.0 equiv) and a suitable diene (e.g., isoprene, 2.0 equiv) in a dry, non-coordinating solvent like dichloromethane under an inert atmosphere (e.g., argon).

-

Catalyst Addition: Cool the solution to 0 °C and add a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 equiv) dropwise. Lewis acids can accelerate the reaction and enhance regioselectivity.[8]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting residue by column chromatography to isolate the cyclohexene adduct.

Conjugate (Michael) Addition

The polarization of the vinyl group makes it a prime substrate for conjugate or Michael additions.[9] This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the original vinyl group, providing a powerful tool for functionalization. A wide variety of soft nucleophiles can be employed.[10][11]

Caption: Mechanism of Michael (conjugate) addition.

Representative Protocol: Addition of a Thiol Nucleophile

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-vinyloxazole-4-carboxylate (1.0 equiv) and a thiol (e.g., thiophenol, 1.1 equiv) in a suitable solvent such as ethanol.

-

Base Catalyst: Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 equiv) to generate the thiolate nucleophile in situ.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Workup: Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over magnesium sulfate, and concentrate. Purify the product via flash chromatography.

Table 1: Representative Nucleophiles for Conjugate Addition

| Nucleophile Type | Example Reagent | Expected Product |

| Carbon-centered | Diethyl malonate + NaOEt | Diethyl 2-((2-(ethoxycarbonyl)oxazol-2-yl)ethyl)malonate |

| Nitrogen-centered | Piperidine | Ethyl 2-(2-(piperidin-1-yl)ethyl)oxazole-4-carboxylate |

| Oxygen-centered | Sodium methoxide in MeOH | Ethyl 2-(2-methoxyethyl)oxazole-4-carboxylate |

| Sulfur-centered | Thiophenol + Et₃N | Ethyl 2-(2-(phenylthio)ethyl)oxazole-4-carboxylate |

Oxidative Cleavage via Ozonolysis

The vinyl group can be efficiently converted into a formyl (aldehyde) group through oxidative cleavage.[12] This transformation is highly valuable as it converts the title compound into Ethyl 2-formyloxazole-4-carboxylate, another key intermediate for constructing complex heterocyclic systems in drug discovery.[13]

Caption: Ozonolysis for the synthesis of the aldehyde.

Experimental Protocol: Ozonolysis with Reductive Workup [12]

-

Ozonolysis: Dissolve Ethyl 2-vinyloxazole-4-carboxylate in a mixture of dichloromethane and methanol and cool the solution to -78 °C. Bubble ozone gas through the solution until a persistent blue color indicates a slight excess of ozone.

-

Quenching Excess Ozone: Purge the solution with dry nitrogen or oxygen to remove excess ozone.

-

Reductive Workup: Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to the cold solution and allow it to warm slowly to room temperature. This step cleaves the ozonide intermediate to yield the desired aldehyde without over-oxidation.

-

Purification: Concentrate the reaction mixture and purify the residue by silica gel chromatography to obtain Ethyl 2-formyloxazole-4-carboxylate.

Catalytic Hydrogenation

The vinyl double bond can be selectively reduced to a single bond through catalytic hydrogenation, yielding the corresponding ethyl-substituted oxazole.[14] This reaction is typically clean, high-yielding, and proceeds under mild conditions, making it an excellent method for generating saturated analogues.[15]

Representative Protocol: Pd/C Catalyzed Hydrogenation [14]

-

Reaction Setup: Charge a hydrogenation vessel with Ethyl 2-vinyloxazole-4-carboxylate, a solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Seal the vessel, evacuate the air, and replace it with hydrogen gas (typically via a balloon or a Parr hydrogenator).

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature until hydrogen uptake ceases.

-

Workup: Carefully vent the hydrogen atmosphere and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent in vacuo to yield the crude product, Ethyl 2-ethyloxazole-4-carboxylate, which can be further purified if necessary.

Summary of Applications in Drug Development

The diverse reactivity of the vinyl group in Ethyl 2-vinyloxazole-4-carboxylate makes it a powerful platform for generating molecular diversity.

-

Scaffold Elaboration: Through Diels-Alder and Michael addition reactions, complex, three-dimensional structures can be rapidly assembled from this simple starting material.[8][9]

-

Functional Group Interconversion: Ozonolysis provides access to the aldehyde, a key functional group for subsequent reactions like reductive amination, Wittig reactions, and the formation of other heterocycles.[12][13]

-

Analogue Synthesis: Catalytic hydrogenation allows for the straightforward synthesis of the saturated ethyl analogue, which is crucial for structure-activity relationship (SAR) studies in drug discovery programs.[14]

The oxazole derivatives accessible from this chemistry are being investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[16][17][18]

Conclusion

Ethyl 2-vinyloxazole-4-carboxylate is more than a simple heterocyclic compound; it is a versatile and reactive building block with significant potential for synthetic and medicinal chemistry. The electron-deficient nature of its vinyl group dictates a rich and predictable reactivity profile, enabling access to a wide array of complex derivatives through cycloaddition, conjugate addition, oxidation, and reduction pathways. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this powerful synthon in the pursuit of novel materials and therapeutic agents.

References

-

Taylor & Francis Online. (n.d.). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Retrieved January 22, 2026, from [Link]

-

Scribd. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Retrieved January 22, 2026, from [Link]

- Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate.

-

ResearchGate. (n.d.). Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. Retrieved January 22, 2026, from [Link]

- Yadav, P., & Shah, K. (2025).

-

Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 22, 2026, from [Link]

- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.

-

Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved January 22, 2026, from [Link]

- American Chemical Society. (2022). Double Addition Reactions Involving Vinyl-Substituted N-Heterocycles and Active Methylene Compounds. The Journal of Organic Chemistry, 87(7), 4908-4911.

- National Center for Biotechnology Information. (2022). Double Addition Reactions Involving Vinyl-Substituted N-Heterocycles and Active Methylene Compounds. The Journal of Organic Chemistry, 87(7), 4908-4911.

- Klumpp, D. A., et al. (2012). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters, 53(23), 2891-2893.

- Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 7(87), 55395-55403.

-

Wikipedia. (n.d.). Vinyl group. Retrieved January 22, 2026, from [Link]

-

American Chemical Society. (n.d.). Synthesis of Vinyl-Functionalized Oxazoles by Olefin Cross-Metathesis. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and characterization of poly(N-vinyl-1,2,3-triazole)s derived from monomers obtained by highly efficient Wolff's cyclocondensation. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved January 22, 2026, from [Link]

-

MDPI. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Polymer Chemistry. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Retrieved January 22, 2026, from [Link]

-

YouTube. (2021). Catalytic Hydrogenation Explained | Reduce Alkenes & Alkynes with H₂ and Metal Catalysts. Retrieved January 22, 2026, from [Link]

-

Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved January 22, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Double Addition Reactions Involving Vinyl-Substituted N-Heterocycles and Active Methylene Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 17. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

A Guide to Ethyl 2-Vinyloxazole-4-carboxylate: A Versatile Heterocyclic Building Block

Introduction: The Strategic Value of the Oxazole Core

In the landscape of modern drug discovery and natural product synthesis, the 2,4-disubstituted oxazole ring stands out as a privileged scaffold. This heterocyclic motif is integral to a diverse array of biologically active compounds, including the streptogramin A antibiotics, the potent antitumor agent phorboxazole, and the highly cytotoxic disorazoles.[1][2] The synthetic challenge of constructing this ring system has led to the development of versatile building blocks that allow for its efficient incorporation into complex molecular architectures. Ethyl 2-vinyloxazole-4-carboxylate has emerged as a particularly valuable synthon, offering a robust platform for a variety of chemical transformations.

This technical guide provides an in-depth exploration of ethyl 2-vinyloxazole-4-carboxylate as a synthetic building block. We will delve into its synthesis, explore the nuanced reactivity of its vinyl and oxazole functionalities, and present field-proven protocols for its application in key synthetic transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful intermediate in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its effective use. Ethyl 2-vinyloxazole-4-carboxylate is a yellow oil characterized by its unique bifunctional nature: a reactive vinyl group at the 2-position and an ethyl ester at the 4-position of the oxazole core.[1]

| Property | Value | Source |

| CAS Number | 460081-24-7 | [3][4][5] |

| Molecular Formula | C₈H₉NO₃ | [5][6] |

| Molecular Weight | 167.16 g/mol | [5] |

| Synonyms | Ethyl 2-ethenyl-1,3-oxazole-4-carboxylate, 2-vinyloxazole-4-carboxylic acid ethyl ester | [3][7] |

| SMILES | CCOC(=O)C1=COC(=N1)C=C | [6] |

| Appearance | Yellow Oil | [1] |

A Critical Note on Stability: Experience has shown that ethyl 2-vinyloxazole-4-carboxylate has a propensity to polymerize, particularly during prolonged storage.[1][2] For this reason, it is advisable to use the compound relatively fresh or store it under cold, inert conditions to ensure its integrity and reactivity.

Synthesis: A Robust One-Step Approach

The accessibility of a building block is paramount to its utility. Ethyl 2-vinyloxazole-4-carboxylate can be prepared in good yield via a one-step Hantzch-Panek condensation followed by cyclization.[1][2] This method utilizes readily available starting materials, making it a practical choice for laboratory-scale synthesis.

The synthesis involves the reaction of ethyl bromopyruvate with acrylamide, which undergoes a condensation and subsequent cyclization-dehydration, promoted by trifluoroacetic anhydride, to form the desired oxazole ring.[1][2]

Caption: Synthetic workflow for Ethyl 2-vinyloxazole-4-carboxylate.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from the literature and represents a validated method for the preparation of the title compound.[2]

-

Condensation: To a stirred suspension of acrylamide (33.9 mmol) and powdered sodium bicarbonate (136 mmol) in tetrahydrofuran (130 mL) under a nitrogen atmosphere, add ethyl bromopyruvate (37 mmol).

-

Heat the reaction mixture to 55-60°C for 15 hours.

-

Add an additional portion of ethyl bromopyruvate (37 mmol) and continue heating for another 8 hours.

-

Cool the mixture to room temperature and remove solid impurities by filtration through celite. Concentrate the filtrate under reduced pressure.

-

Cyclization: Dissolve the crude residue in CH₂Cl₂ (100 mL) and cool to 0°C in an ice bath.

-

Add pyridine (102 mmol) followed by the dropwise addition of trifluoroacetic anhydride (51 mmol).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry with MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography (SiO₂, hexanes–ethyl acetate = 3:1) to yield ethyl 2-vinyloxazole-4-carboxylate as a yellow oil (77% yield).[1]

Characterization Data: The structure of the product is confirmed by its NMR and MS spectral data. Key signals in the ¹³C NMR spectrum at approximately 162, 144, and 135 ppm correspond to the oxazole ring, while signals around 125 and 123 ppm are indicative of the vinyl group.[1][2]

Core Reactivity and Synthetic Applications

The synthetic power of ethyl 2-vinyloxazole-4-carboxylate lies in the distinct reactivity of its vinyl group, which can be selectively targeted for various transformations while preserving the oxazole core.

[4+2] Cycloaddition: The Diels-Alder Reaction

The electron-deficient nature of the oxazole ring system enhances the dienophilic character of the attached vinyl group, making it an excellent substrate for Diels-Alder reactions.[8][9] This transformation is a cornerstone of organic synthesis, enabling the rapid construction of complex six-membered rings with high stereocontrol.[8]

A prime example is its reaction with tetraphenylcyclopentadienone. The reaction proceeds smoothly upon heating to afford a highly substituted bicyclo[2.2.1]hept-2-en-7-one adduct in excellent yield, predominantly as the endo-isomer.[2]

Caption: Diels-Alder reaction of the title compound.

-

Combine ethyl 2-vinyloxazole-4-carboxylate (3.0 mmol) and tetraphenylcyclopentadienone (2.6 mmol) in toluene (20 mL).

-

Heat the solution at reflux for 3 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography (SiO₂, hexanes–ethyl acetate = 3:1) to afford the cycloadduct as a colorless solid (91% yield).

This reaction exemplifies the utility of the building block in creating molecular complexity, providing a scaffold that can be further elaborated.

Functional Group Transformations at the Vinyl Moiety

The vinyl group serves as a versatile handle for introducing other functionalities through addition reactions.

Treatment with hydrogen bromide readily converts the vinyl group into a 2'-bromoethyl substituent.[2] This bromo-intermediate is itself a valuable building block, poised for subsequent nucleophilic substitution reactions. For instance, reaction with sodium nitrite smoothly yields the corresponding 2'-(nitroethyl)oxazole derivative.[1][2]

Caption: Two-step functionalization of the vinyl group.

-

To a stirred solution of ethyl 2-vinyloxazole-4-carboxylate (10.6 mmol) in methylene chloride (30 mL), add 48% aqueous HBr (16 mmol).

-

Stir the mixture vigorously at room temperature overnight.

-

Quench by adding saturated aqueous sodium bicarbonate (20 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry (MgSO₄), and evaporate the solvent under reduced pressure to yield the bromo-intermediate.

A powerful transformation for converting the vinyl group into a formyl group is ozonolysis followed by a reductive workup. This reaction yields ethyl 2-formyloxazole-4-carboxylate, a highly valuable intermediate where the aldehyde can be used in a vast range of subsequent reactions like reductive aminations, Wittig reactions, or aldol condensations.[10][11]

-

Dissolve ethyl 2-vinyloxazole-4-carboxylate in a suitable solvent (e.g., CH₂Cl₂:Methanol) and cool to -78°C.

-

Bubble ozone gas through the solution until a persistent blue color indicates the reaction is complete.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the mixture to warm to room temperature.

-

Concentrate the reaction mixture and purify by column chromatography to isolate ethyl 2-formyloxazole-4-carboxylate.[10]

Conclusion: A Strategic Asset for Chemical Synthesis

Ethyl 2-vinyloxazole-4-carboxylate is a synthetically appealing building block that provides an efficient entry point to the valued 2,4-disubstituted oxazole scaffold.[1] Its straightforward one-step synthesis from readily available materials enhances its practical utility. The true strength of this synthon lies in the versatile reactivity of its vinyl group, which acts as a competent dienophile in [4+2] cycloadditions and as a modifiable handle for a range of addition and cleavage reactions. These field-tested transformations allow for the strategic introduction and subsequent elaboration of the oxazole core, solidifying the role of ethyl 2-vinyloxazole-4-carboxylate as a powerful tool in the arsenal of the synthetic chemist for applications in drug discovery and the total synthesis of natural products.

References

-

Donaldson, W. A., & Ateeq, F. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 33(15), 2685-2693. [Link]

-

American Elements. (n.d.). Ethyl 2-Vinyloxazole-4-carboxylate. Retrieved from [Link]

-

Taylor & Francis Online. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Retrieved from [Link]

-

Taylor & Francis Online. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl 2-vinyloxazole-4-carboxylate | CAS#:460081-24-7. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-vinyloxazole-4-carboxylate (C8H9NO3). Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. americanelements.com [americanelements.com]

- 4. 460081-24-7|Ethyl 2-vinyloxazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 5. anaxlab.com [anaxlab.com]

- 6. PubChemLite - Ethyl 2-vinyloxazole-4-carboxylate (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 7. 2-vinyloxazole-4-carboxylic acid ethyl ester; Ethyl 2-vinyloxazole-4-carboxylate; ethyl 2-vinyl-1,3-oxazole-4-carboxylate | Chemrio [chemrio.com]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of Ethyl 2-Vinyloxazole-4-carboxylate in Modern Heterocyclic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design and utilization of highly functionalized heterocyclic building blocks are paramount. Ethyl 2-vinyloxazole-4-carboxylate, a molecule featuring a unique constellation of reactive sites—an oxazole core, a vinyl group, and an ethyl ester—has emerged as a synthon of considerable potential. The 2,4-disubstituted oxazole motif is a privileged scaffold found in a myriad of biologically active natural products, including the streptogramin A antibiotics, the potent antitumor phorboxazoles, and the cytotoxic disorazoles[1]. The strategic placement of the vinyl group at the 2-position and the ester at the 4-position provides orthogonal reactive handles for a diverse array of chemical transformations. This guide serves as a comprehensive technical overview of its synthesis, reactivity, and profound role in the construction of complex molecular architectures, providing researchers with the foundational knowledge to harness its synthetic potential.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of Ethyl 2-vinyloxazole-4-carboxylate is essential for its identification, purification, and manipulation in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Data for Ethyl 2-vinyloxazole-4-carboxylate

| Property | Value | Source(s) |

| Chemical Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [3] |

| CAS Number | 460081-24-7 | [1] |

| Appearance | Not explicitly stated (likely an oil or low-melting solid) | Inferred from synthesis descriptions[1] |

| Storage Conditions | 2-8°C Refrigerator | [3] |

| Monoisotopic Mass | 167.05824 Da | [2] |

| Predicted XlogP | 1.7 | [2] |

| ¹³C NMR Signals (Key) | ~162, 144, 135 ppm (Oxazole Ring); ~125, 123 ppm (Vinyl Group) | [1] |

Note: Detailed experimental spectroscopic data is not widely available in the public domain. The provided ¹³C NMR data is based on the initial characterization by Donaldson et al.[1]. Researchers should perform their own full characterization upon synthesis.

Synthesis of Ethyl 2-Vinyloxazole-4-carboxylate: A Robust One-Step Approach

The primary route to Ethyl 2-vinyloxazole-4-carboxylate is a one-step synthesis described by Donaldson et al., which offers a direct and efficient method from readily available starting materials[1].

Reaction Scheme

Caption: Synthetic pathway to Ethyl 2-vinyloxazole-4-carboxylate.

Causality Behind Experimental Choices

The synthesis leverages the Hantzsch-Panek condensation, a classic method for oxazole formation. The reaction proceeds through the initial nucleophilic attack of the amide oxygen of acrylamide onto the carbonyl carbon of ethyl bromopyruvate, followed by intramolecular cyclization. The use of trifluoroacetic anhydride (TFAA) in the final step is crucial; it acts as a powerful dehydrating agent to drive the conversion of the hydroxyoxazoline intermediate to the aromatic oxazole ring system, affording the target compound in good yield[1].

Detailed Experimental Protocol

The following protocol is a generalized representation based on the literature description by Donaldson et al.[1]. Researchers should consult the original publication for specific quantities and conditions.

-

Reaction Setup: To a solution of ethyl bromopyruvate in a suitable aprotic solvent (e.g., dichloromethane), add acrylamide at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Condensation: Stir the mixture at room temperature. The progress of the initial condensation to the hydroxyoxazoline intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Dehydration: Cool the reaction mixture in an ice bath (0°C). Slowly add trifluoroacetic anhydride dropwise. The addition is exothermic and should be controlled.

-

Reaction Completion: After the addition of TFAA, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the intermediate.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield Ethyl 2-vinyloxazole-4-carboxylate.

The Role in Heterocyclic Chemistry: A Hub of Reactivity

The synthetic utility of Ethyl 2-vinyloxazole-4-carboxylate stems from the distinct reactivity of its vinyl and oxazole functionalities. This allows for a range of transformations, positioning it as a versatile intermediate in the synthesis of complex heterocyclic systems.

The Vinyl Group: A Gateway to Elaboration

The vinyl group at the C2 position is an electron-rich alkene, making it susceptible to a variety of addition and cross-coupling reactions.

One of the most valuable transformations of the vinyl group is its oxidative cleavage via ozonolysis to yield the corresponding aldehyde, Ethyl 2-formyloxazole-4-carboxylate. This aldehyde is a key intermediate for constructing more complex heterocyclic systems through reactions like condensations and multicomponent reactions[4].

Caption: Ozonolysis workflow for aldehyde synthesis.

The vinyl group serves as an excellent substrate for palladium-catalyzed Heck coupling reactions. This allows for the formation of a new carbon-carbon bond at the terminal position of the vinyl group, enabling the introduction of aryl or vinyl substituents. The Heck reaction is a powerful tool for elaborating the C2 side chain of the oxazole[5][6][7].

Caption: Generalized Heck coupling of the vinyloxazole.

The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing the yield and stereoselectivity of the Heck reaction[6][7]. The reaction typically proceeds with high trans selectivity.

The Oxazole Core: Participation in Cycloaddition Reactions

The conjugated system of the vinyloxazole can potentially participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner. This reactivity opens pathways to complex, fused heterocyclic ring systems. While specific examples with Ethyl 2-vinyloxazole-4-carboxylate are not extensively documented in readily available literature, the reactivity of similar vinylic azoles suggests this is a promising area for exploration.

Applications in the Synthesis of Biologically Active Molecules

The functional handles on Ethyl 2-vinyloxazole-4-carboxylate make it an attractive starting material for the synthesis of compounds with potential therapeutic applications. The oxazole ring is a key component in many pharmacologically active molecules, and the ability to easily modify the C2 and C4 positions allows for the generation of diverse molecular libraries for drug discovery screening[8][9]. The conversion to Ethyl 2-formyloxazole-4-carboxylate, for instance, provides a direct precursor to oxazole-containing analogues of various natural products and pharmaceuticals[4][10].

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

-

Irritation: The compound is expected to be an irritant to the skin, eyes, and respiratory system[11][12].

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommendation from suppliers is to store it in a refrigerator at 2-8°C[3]. The compound has a tendency to polymerize, so proper storage is crucial to maintain its integrity[1].

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

Ethyl 2-vinyloxazole-4-carboxylate stands as a potent and versatile building block in heterocyclic chemistry. Its straightforward one-step synthesis and the orthogonal reactivity of its vinyl and ester functionalities provide a rich platform for chemical diversification. The demonstrated transformations, particularly the conversion to the C2-formyl derivative and its participation in Heck coupling reactions, underscore its value as a precursor to more complex and potentially biologically active molecules. Future research will likely focus on expanding the scope of its reactivity, particularly in the realm of cycloaddition reactions, and its application in the total synthesis of oxazole-containing natural products and novel pharmaceutical agents. For the synthetic chemist, this compound represents not just a molecule, but a strategic tool for the efficient construction of molecular complexity.

References

-

Donaldson, W. A., et al. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 33(15), 2685-2690. Available at: [Link][1]

-

Chemsrc. (2025). Ethyl 2-vinyloxazole-4-carboxylate. Available at: [Link][13]

-

ResearchGate. (2025). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Available at: [Link][5]

-

Pharmaffiliates. (2025). Ethyl 2-vinyloxazole-4-carboxylate. Available at: [Link][3]

-

Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl 2-chlorooxazole-4-carboxylate. Available at: [Link][11]

-

PubChem. (2025). Ethyl 2-vinyloxazole-4-carboxylate. Available at: [Link][2]

-

ResearchGate. (2025). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link][8]

-

Organic Chemistry Portal. (2024). Heck Reaction. Available at: [Link][7]

-

ResearchGate. (2023). Synthesis of biologically active compounds derived from natural products. Available at: [Link][9]

Sources

- 1. americanelements.com [americanelements.com]

- 2. PubChemLite - Ethyl 2-vinyloxazole-4-carboxylate (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. Ethyl 2-vinyloxazole-4-carboxylate | CAS#:460081-24-7 | Chemsrc [chemsrc.com]

The Strategic Application of Ethyl 2-Vinyloxazole-4-carboxylate in Natural Product Synthesis: A Technical Guide

For Immediate Release

Milwaukee, WI – January 22, 2026 – In the intricate world of natural product synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the arsenal of heterocyclic synthons available to chemists, Ethyl 2-Vinyloxazole-4-carboxylate has emerged as a versatile and powerful tool for the introduction of the 2,4-disubstituted oxazole motif found in a variety of biologically active compounds. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of this key molecule, from its synthesis and reactivity to its application in the total synthesis of complex natural products.

Introduction: The Significance of the Oxazole Core

The 2,4-disubstituted oxazole ring is a privileged scaffold present in numerous natural products exhibiting a wide range of biological activities, including antibiotic, antitumor, and cytotoxic properties.[1] Notable examples include the streptogramin A antibiotics, the potent antitumor agent phorboxazole A, and the highly cytotoxic disorazoles. The efficient construction of this heterocyclic core is a significant challenge in synthetic organic chemistry. Ethyl 2-vinyloxazole-4-carboxylate offers a practical and efficient solution for the incorporation of this crucial functionality.

Synthesis of Ethyl 2-Vinyloxazole-4-carboxylate: A Robust One-Step Approach

The preparation of ethyl 2-vinyloxazole-4-carboxylate is achieved through a reliable one-step Hantzsch-type condensation reaction.[1][2] This method provides a straightforward and efficient route to this valuable building block from readily available starting materials.

Experimental Protocol: Synthesis of Ethyl 2-Vinyloxazole-4-carboxylate[1]

-

Reactants: Ethyl bromopyruvate and acrylamide.

-

Reagents: Trifluoroacetic anhydride.

-

Procedure:

-

A solution of ethyl bromopyruvate and acrylamide in a suitable solvent is prepared.

-

Trifluoroacetic anhydride is added to the mixture.

-

The reaction is stirred at ambient temperature for a specified period.

-

Following the reaction, the mixture is subjected to an aqueous workup.

-

The crude product is purified by column chromatography on silica gel.

-

This protocol consistently affords the desired ethyl 2-vinyloxazole-4-carboxylate in good yield. The structure of the compound is confirmed by spectroscopic methods, including NMR and mass spectrometry.[1]

| Compound | Key Spectroscopic Data |

| Ethyl 2-vinyloxazole-4-carboxylate | ¹³C NMR (CDCl₃): δ 162, 144, 135 (oxazole ring), 125, 123 (vinyl group) ppm. |

Table 1: Key ¹³C NMR chemical shifts for the characterization of Ethyl 2-Vinyloxazole-4-carboxylate.[1]

Caption: Reactivity of the vinyloxazole core.

Application in the Total Synthesis of (-)-Madumycin II

A significant application of ethyl 2-vinyloxazole-4-carboxylate is demonstrated in the convergent, enantioselective total synthesis of the streptogramin antibiotic (-)-Madumycin II by Ghosh and Liu. [3]This work highlights the strategic use of the vinyloxazole as a key building block for the construction of the complex macrocyclic core of the natural product.

While the specific details of the reaction involving ethyl 2-vinyloxazole-4-carboxylate are embedded within the broader synthetic sequence, the citation of the original preparative work by Donaldson and co-workers strongly indicates its role as the precursor to the oxazole-containing fragment of madumycin II. [3][4]The synthesis of streptogramin A antibiotics, a class that includes madumycin, is a notable area where this building block is of high value. [5]The likely transformation is a Diels-Alder reaction to construct a portion of the macrocycle's intricate framework.

Conclusion and Future Outlook

Ethyl 2-vinyloxazole-4-carboxylate stands as a testament to the power of well-designed synthetic building blocks in the advancement of natural product synthesis. Its straightforward preparation and versatile reactivity, particularly in cycloaddition reactions, make it an invaluable tool for the construction of complex molecules containing the 2,4-disubstituted oxazole motif. The successful application of this synthon in the synthesis of challenging targets like (-)-Madumycin II underscores its importance and promises its continued use in the development of novel therapeutics and the exploration of chemical biology. Future research will likely focus on expanding the scope of its reactivity and its application in the synthesis of an even broader array of bioactive natural products.

References

-

Ghosh, A. K., & Liu, W. (1997). A Convergent, Enantioselective Total Synthesis of Streptogramin Antibiotic (−)-Madumycin II. The Journal of Organic Chemistry, 62(22), 7908-7909. [Link]

-

Ahmed, F., & Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 33(15), 2685-2693. [Link]

- Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate.

-

Donaldson, W. A. (n.d.). William Donaldson Ph.D. ResearchGate. [Link]

-

Ahmed, F., & Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Request PDF. [Link]

-

Ahmed, F. (n.d.). Fahim AHMED. ResearchGate. [Link]

-

Various Authors. (n.d.). Recent Advances in the Total Syntheses of Oxazole-Containing Natural Products. MDPI. [Link]

-

Tavares, F., Lawson, J. P., & Meyers, A. I. (1996). Total Synthesis of Streptogramin Antibiotics. (−)-Madumycin II. Journal of the American Chemical Society, 118(13), 3303-3304. [Link]

Sources

A Technical Guide to the Stability and Storage of Ethyl 2-vinyloxazole-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the chemical stability, recommended storage conditions, and robust methodologies for assessing the integrity of Ethyl 2-vinyloxazole-4-carboxylate (CAS: 460081-24-7). Synthesizing first-principles organic chemistry with industry-standard stability testing protocols, this document is intended for researchers, process chemists, and quality control specialists in the pharmaceutical and fine chemical industries. We delineate the intrinsic chemical liabilities of the molecule, propose optimal storage and handling procedures, and provide detailed, actionable protocols for forced degradation and long-term stability studies.

Chemical Profile and Significance

Ethyl 2-vinyloxazole-4-carboxylate is a heterocyclic building block characterized by a trifunctional architecture: an oxazole ring, an ethyl ester, and a vinyl group. This unique combination of functionalities makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry discovery programs.

| Property | Value | Source |

| IUPAC Name | ethyl 2-ethenyl-1,3-oxazole-4-carboxylate | [1] |

| CAS Number | 460081-24-7 | [2] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | White to brown solid, or colorless to brown liquid | [3] |

| SMILES | CCOC(=O)C1=COC(=N1)C=C | [1] |

Understanding the stability profile of this molecule is paramount for ensuring the integrity of synthetic routes, the purity of final compounds, and the reproducibility of experimental outcomes.

Fundamental Stability Considerations & Potential Degradation Pathways

The structure of Ethyl 2-vinyloxazole-4-carboxylate contains three primary points of potential chemical instability. The degradation susceptibility is not theoretical; it is a direct consequence of the electronic and steric properties of these functional groups.

-

The Oxazole Ring: As a heterocyclic aromatic system, the oxazole ring is a weak base (pKa of the conjugate acid is ~0.8) and is susceptible to cleavage under harsh conditions, particularly strong acids.[4][5] Nucleophilic attack can also lead to ring-opening, a more common pathway than substitution on the ring itself.[6]

-

The Ethyl Ester: The ester functional group is a well-known point of hydrolytic instability. This reaction, which yields the corresponding carboxylic acid and ethanol, can be catalyzed by both acid and base.[7] While the ester form may confer stability against certain other degradation pathways (e.g., isoxazole decarboxylation), its lability to hydrolysis is a primary concern.[8]

-

The Vinyl Group: The carbon-carbon double bond is electron-rich and thus susceptible to several modes of degradation:

-

Polymerization: Can be initiated by light (UV), heat, or trace radical species. This is a critical consideration for bulk storage.

-

Oxidation: The vinyl group can be oxidized by atmospheric oxygen or stronger oxidizing agents, potentially leading to epoxides, aldehydes, or cleavage of the double bond.

-

Based on these principles, a diagram of the most probable degradation pathways is presented below.

Caption: Key potential degradation pathways for Ethyl 2-vinyloxazole-4-carboxylate.

Recommended Storage, Handling, and Re-test Procedures

Based on the chemical liabilities identified, a multi-faceted approach to storage is required to ensure long-term stability. The following conditions are recommended as a baseline for maintaining material purity.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerator) | Slows the rate of all potential degradation reactions. This is supported by direct supplier recommendation.[2] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation of the vinyl group and excludes atmospheric moisture to minimize hydrolysis. |

| Light | Amber Glass Vial / In the Dark | Prevents UV-initiated polymerization of the vinyl group. |

| Container | Tightly Sealed Glass Container | Glass is inert and a tight seal prevents moisture and oxygen ingress. |

| Handling | Minimize exposure to ambient conditions. Only open containers in a controlled environment (e.g., glove box or under a stream of inert gas) and for the shortest time necessary. |

Re-test Period: For material stored under these optimal conditions, a re-test of purity via a qualified analytical method (see Section 4.3) is recommended every 12 months. If the material is stored under less-than-ideal conditions, a shorter re-test period of 3-6 months is advised.

Experimental Design for Stability Assessment

To definitively characterize the stability of Ethyl 2-vinyloxazole-4-carboxylate, a program of forced degradation and real-time stability studies should be implemented. The design of these studies should be guided by the principles of the International Council for Harmonisation (ICH) guidelines.[9][10]

The overall workflow for a comprehensive stability assessment is outlined below.

Caption: Overall workflow for a comprehensive stability assessment program.

Protocol: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways and to establish a stability-indicating analytical method. This protocol is based on ICH guideline Q1A(R2).[11]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Ethyl 2-vinyloxazole-4-carboxylate in a suitable solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL.

-

Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Run a control sample (1 mL stock + 1 mL solvent) in parallel.

-

Acidic Hydrolysis: 0.2 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: 0.2 M NaOH. Incubate at room temperature for 4 hours.

-

Oxidation: 6% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal: Heat the solid compound at 80°C for 48 hours, then dissolve for analysis.

-

-

Photostability: Expose the solid compound and a solution (~1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12][13][14] A control sample should be wrapped in aluminum foil to shield it from light.

-

Sample Analysis: After incubation, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze using the analytical method described in Section 4.3.

-

Data Evaluation: Aim for 5-20% degradation of the parent compound.[15] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or time accordingly. Analyze the chromatograms for new peaks and use LC-MS to obtain mass information on the degradation products.

Protocol: Real-Time Stability Study

Objective: To determine the re-test period or shelf life under recommended storage conditions.

Methodology:

-

Batch Selection: Use at least one representative batch of the material.

-

Packaging: Package the material in the proposed commercial packaging or in inert containers that mimic it (e.g., amber glass vials with inert liners, sealed under argon).

-

Storage: Place the samples in a calibrated stability chamber maintained at 5°C ± 3°C .

-